2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H20ClN3OS and its molecular weight is 445.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis and reactivity of related compounds have been explored in various studies. For instance, the reaction of 1-acyl- and aroyl-2-hydroxy-3,3-dimethylindolines with arylamines catalyzed by BF3·Etherate results in the formation of dihydroindolo[1,2-c]quinazoline derivatives. This showcases the potential of related compounds in forming complex heterocyclic structures with potential pharmaceutical applications (Harano et al., 2007).
Antimicrobial and Antifungal Activities
- Novel 1H-indole derivatives, including those related to the target compound, have been synthesized and shown to possess antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents (2020).
Heterocyclic Compound Applications
- Heterocyclic compounds, like the ones derived from reactions involving related key structures, are widely used in pharmaceutical industries. Their synthesis and antimicrobial activity have been extensively studied, indicating their utility in medicinal and drug research (Wanjari, 2020).
Anticandidal and Antioxidant Activities
- Tetrazole derivatives, including structures akin to the target compound, have been synthesized and evaluated for their anticandidal activity and cytotoxic effects. Some of these compounds were found to be potent anticandidal agents with minimal cytotoxicities, suggesting their therapeutic potential (Kaplancıklı et al., 2014).
Inhibitory Effects on Heme Oxygenase
- Studies on 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives have shown significant inhibition of heme oxygenases (HO-1 and HO-2), indicating the potential use of these compounds in pharmacological and therapeutic applications related to the modulation of heme oxygenase activity (Roman et al., 2010).
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-10-6-11-21(15-20)29-23(18-7-2-1-3-8-18)16-27-25(29)31-17-24(30)28-14-13-19-9-4-5-12-22(19)28/h1-12,15-16H,13-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOMKDWTPUQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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